REACTION_CXSMILES
|
II.P(Cl)(Cl)([Cl:5])=O.[F:8][C:9]([F:23])([F:22])[C:10]1[CH:21]=[CH:20][CH:19]=[CH:18][C:11]=1[NH:12][CH2:13][CH2:14][C:15](O)=O.S(=O)(O)[O-].[Na+]>O>[Cl:5][C:15]1[C:18]2[C:11](=[C:10]([C:9]([F:23])([F:22])[F:8])[CH:21]=[CH:20][CH:19]=2)[N:12]=[CH:13][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
13.75 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
product
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(NCCC(=O)O)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
875 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated over 30 minutes to 93°-95° C.
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
the mixture was held at 93°-95° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 70°±5° C.
|
Type
|
ADDITION
|
Details
|
the mixture was added over about 30 minutes toa
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
held at 40° to 45° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled over 30 minutes to 15°-20° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to obtain a gummy suspension which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC2=C(C=CC=C12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |